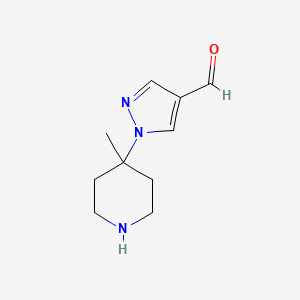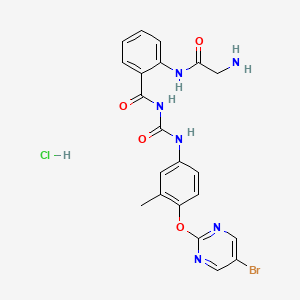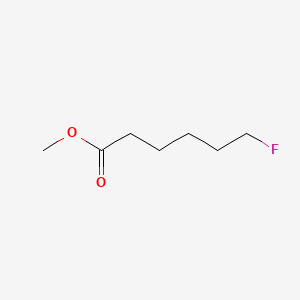
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro group, a cyclopropylethyl group, and a methylsulfonyl group attached to an isoindolinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoindolinone Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropylethyl Group: This step may involve alkylation reactions using cyclopropyl-containing reagents.
Addition of the Methylsulfonyl Group: Sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted isoindolinone derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one: Unique due to its specific substituents and stereochemistry.
Other Isoindolinone Derivatives: Compounds with different substituents or stereochemistry, which may exhibit different biological activities and properties.
Uniqueness
This compound stands out due to its combination of a chloro group, a cyclopropylethyl group, and a methylsulfonyl group, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H16ClNO3S |
|---|---|
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
5-chloro-2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H16ClNO3S/c1-8(9-3-4-9)16-7-10-5-11(15)6-12(20(2,18)19)13(10)14(16)17/h5-6,8-9H,3-4,7H2,1-2H3/t8-/m0/s1 |
Clave InChI |
DNXRADLJFQLRJR-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Cl)S(=O)(=O)C |
SMILES canónico |
CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


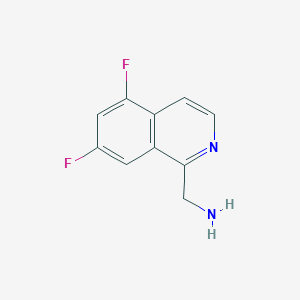
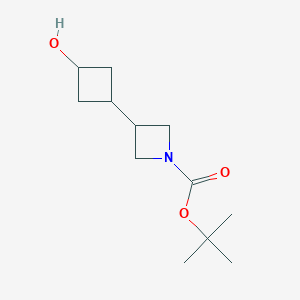
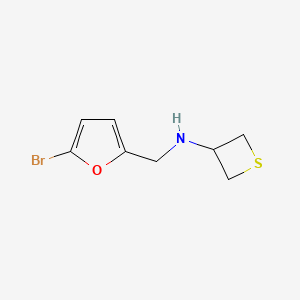
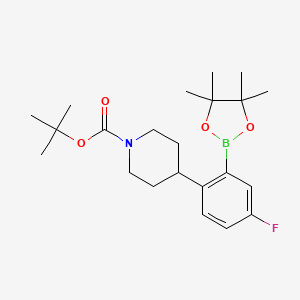
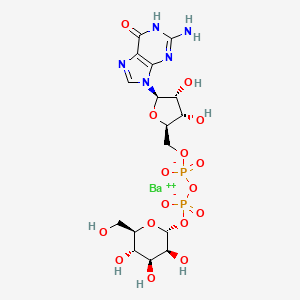
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
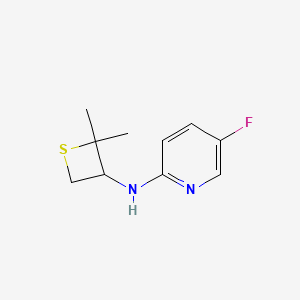
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
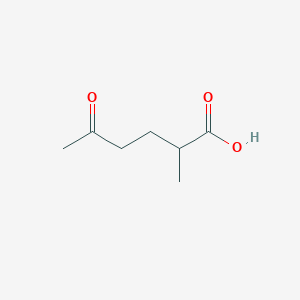

![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
